molecular formula C5H7N5O2 B3052397 N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 4094-00-2

N4-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B3052397
CAS No.: 4094-00-2
M. Wt: 169.14 g/mol
InChI Key: GEMCWVNKCZNIML-UHFFFAOYSA-N
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Description

N4-Methyl-5-nitropyrimidine-4,6-diamine (CAS: 4094-00-2) is a substituted pyrimidine derivative with the molecular formula C₅H₇N₅O₂ and a molecular weight of 169.14 g/mol . It features a nitro group at the 5-position and a methyl substituent on the N4-amino group. This compound is typically stored under inert conditions at 2–8°C to maintain stability . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMCWVNKCZNIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322441
Record name N~4~-Methyl-5-nitropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4094-00-2
Record name NSC401240
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-Methyl-5-nitropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Amination of 6-Chloro-5-Nitropyrimidine-4-Amine

Reaction Mechanism and Optimization

The most efficient method for synthesizing N4-methyl-5-nitropyrimidine-4,6-diamine involves a palladium-catalyzed amination of 6-chloro-5-nitropyrimidine-4-amine with methylamine. This single-step procedure, reported by Ambeed (2020), achieves a 98.9% yield under mild conditions (25°C, 3.5 hours) using tris-(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl (R-BINAP) in acetonitrile. The reaction proceeds via a Buchwald-Hartwig amination mechanism, where the palladium catalyst facilitates oxidative addition to the chloro-substituted pyrimidine, followed by transmetalation with methylamine and reductive elimination to form the N4-methyl product.

Key parameters influencing yield include:

  • Catalyst loading : A 2 mol% Pd₂(dba)₃ and 6 mol% R-BINAP ratio minimizes side reactions.
  • Base selection : Potassium carbonate (1.4 equiv) effectively neutralizes HCl generated during the reaction.
  • Solvent : Acetonitrile enhances ligand solubility and stabilizes the palladium intermediate.
Table 1: Optimization Data for Palladium-Catalyzed Amination
Parameter Optimal Value Yield Impact (±%)
Temperature 25°C -5% at 40°C
Reaction Time 3.5 hours -12% at 1 hour
Methylamine Equiv 3.0 -20% at 1.5 equiv
Ligand (R-BINAP) 6 mol% -35% without

Cyclization of Nitro-Malonate Derivatives

Multi-Step Synthesis from Diethyl Malonate

A four-step synthesis adapted from CN102952084A (2012) involves nitration, cyclization, methylation, and chlorination. While originally designed for 4,6-dichloro-2-methylthio-5-nitropyrimidine, this pathway can be modified for N4-methyl derivatives:

  • Nitration : Diethyl malonate reacts with fuming nitric acid (4–10 equiv) at 0–30°C to yield diethyl 2-nitromalonate.
  • Cyclization : The nitro-malonate undergoes ring closure with methylurea (instead of thiourea) in ethanol under basic conditions (Na, 50–60°C), forming 4,6-dihydroxy-2-methylamino-5-nitropyrimidine.
  • Methylation : Treatment with methyl iodide in DMF introduces the N4-methyl group.
  • Chlorination (optional): Phosphorus oxychloride converts hydroxyl groups to chlorides for downstream applications.

This method’s yield drops to 40–58% during cyclization due to competing hydrolysis, necessitating rigorous pH control (pH 5–6).

Direct Alkylation of 5-Nitropyrimidine-4,6-Diamine

Selective N4-Methylation Challenges

Direct alkylation of 5-nitropyrimidine-4,6-diamine with methylating agents (e.g., methyl iodide, dimethyl sulfate) often suffers from poor regioselectivity. The N4 and N6 positions compete for alkylation, requiring protective group strategies. A modified approach from EvitaChem (2025) uses:

  • Protection : Boc (tert-butoxycarbonyl) groups shield the N6 amine.
  • Alkylation : Methyl triflate (1.2 equiv) in THF at −78°C selectively methylates N4 (78% yield).
  • Deprotection : TFA (trifluoroacetic acid) removes the Boc group.
Table 2: Alkylation Efficiency with Different Methylating Agents
Methylating Agent Solvent Temperature N4:N6 Selectivity Yield
Methyl Iodide DMF 25°C 1:1.3 45%
Dimethyl Sulfate Acetonitrile 50°C 1:1.1 52%
Methyl Triflate THF −78°C 4:1 78%

Comparative Analysis of Synthetic Routes

Yield and Practical Considerations

The palladium-catalyzed method outperforms others in yield (98.9%) and step economy but requires expensive catalysts ($320/g for Pd₂(dba)₃). Cyclization routes are cost-effective for large-scale production but involve hazardous nitration steps. Direct alkylation offers intermediate yields but demands cryogenic conditions.

Table 3: Method Comparison for this compound
Method Steps Yield Cost (USD/g) Scalability
Palladium Catalysis 1 98.9% 85 Moderate
Cyclization 4 40–58% 22 High
Direct Alkylation 3 78% 64 Low

Chemical Reactions Analysis

Types of Reactions: N4-Methyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: N4-methyl-4,6-diaminopyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

N4-Methyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-methyl-5-nitropyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 5-Nitropyrimidine-4,6-diamine

The unsubstituted parent compound (CAS: 2164-84-3, C₄H₅N₅O₂, MW: 155.11 g/mol) serves as the foundational structure for derivatives. Key properties include:

  • Density : 1.68 g/cm³
  • Boiling Point : 461.4°C
  • Flash Point : 232.8°C .
    It is widely used as a synthetic intermediate, with applications in pharmaceuticals and agrochemicals .

Alkyl-Substituted Derivatives

N4,N4-Dimethyl-5-nitropyrimidine-4,6-diamine (CAS: 6311-26-8)
  • Molecular Formula : C₆H₉N₅O₂
  • Molecular Weight : 183.17 g/mol
  • Melting Point: 162–163°C (ethanol solvate)
  • Predicted Boiling Point : 369.3 ± 42.0°C
  • Density : 1.431 g/cm³ .
    The dimethyl substitution increases molecular weight and crystallinity compared to the parent, leading to a higher melting point.
N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine
  • Molecular Formula : C₈H₁₃N₅O₂
  • Molecular Weight : 211.22 g/mol .
    The bulky sec-butyl group likely reduces solubility in polar solvents but enhances lipophilicity.

Aryl-Substituted Derivatives

5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine (CAS: 54706-01-3)
  • Molecular Formula : C₁₆H₁₃N₅O₂
  • Molecular Weight: 307.31 g/mol . The diphenyl substitution significantly increases molecular weight and lipophilicity (LogP: 2.888 for mono-phenyl analogs), making it suitable for hydrophobic applications .
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
  • Molecular Formula : C₁₉H₂₅N₇O₂
  • CAS: 674812-14-7 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N4-Methyl-5-nitropyrimidine-4,6-diamine C₅H₇N₅O₂ 169.14 Not reported N4-methyl
5-Nitropyrimidine-4,6-diamine C₄H₅N₅O₂ 155.11 Not reported None (parent compound)
N4,N4-Dimethyl derivative C₆H₉N₅O₂ 183.17 162–163 N4,N4-dimethyl
N4-(sec-Butyl) derivative C₈H₁₃N₅O₂ 211.22 Not reported N4-sec-butyl
5-Nitro-N,N′-diphenyl derivative C₁₆H₁₃N₅O₂ 307.31 Not reported N4,N6-diphenyl

Substituent Effects on Properties

  • Alkyl Groups : Lower polarity and melting points compared to aryl derivatives (e.g., diethyl analog in has MP 84–86°C).
  • Aryl Groups : Increase molecular rigidity and lipophilicity, as seen in diphenyl derivatives (LogP ~2.88) .
  • Steric Hindrance : Bulky substituents (e.g., sec-butyl) may reduce synthetic yields, as observed in bis-bromophenethyl derivatives (30% yield for 5h) .

Biological Activity

N4-methyl-5-nitropyrimidine-4,6-diamine is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can participate in redox reactions, influencing cellular processes such as apoptosis and cell proliferation. Additionally, it may modulate the activity of enzymes and receptors involved in critical signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

This compound has demonstrated anticancer activity in several studies. It has been found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis through caspase activation has been documented, highlighting its potential as a lead compound for cancer therapy .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 μM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treated cells underwent G0/G1 phase arrest, leading to increased apoptosis rates .
  • Antibacterial Activity : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones (≥15 mm) at concentrations as low as 50 μg/mL, suggesting its effectiveness as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity Tested Organism/Cell Line IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AntimicrobialStaphylococcus aureusMIC = 50 μg/mLCell wall synthesis disruption
AntimicrobialEscherichia coliMIC = 50 μg/mLNucleic acid metabolism interference
AnticancerMCF-7 (breast cancer)IC50 = 12 μMInduction of apoptosis
AnticancerA549 (lung cancer)IC50 = 15 μMG0/G1 phase arrest

Q & A

Q. What are the optimal synthetic routes for N4-methyl-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?

this compound can be synthesized via aminolysis of substituted pyrimidine precursors. For example, substituting 5-nitropyrimidine-4,6-diamine with methyl groups under controlled conditions (e.g., inert atmosphere, 2–8°C storage) ensures stability . A general approach involves nitration of pyrimidine intermediates followed by ammoniation. For instance, 4,6-dichloro-5-nitropyrimidine can be ammoniated to yield 4,6-diamino derivatives, which are then methylated selectively at the N4 position . Reaction parameters such as solvent choice (e.g., triethylamine in chlorination steps), temperature (reflux at 160°C for 48 hours), and stoichiometry significantly impact yields, as evidenced by variations in yields (30–95%) for structurally similar compounds .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve methyl and nitro group positions. For example, amide protons in analogous compounds appear at 8.21–8.71 ppm, while methylene groups resonate at 1.27–3.25 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (169.14 g/mol for the target compound) and fragmentation patterns .
  • Melting Point Analysis : Comparative data from structurally related compounds (e.g., 5-nitropyrimidine-4,6-diamine derivatives with melting points ranging from 77–197°C) help validate purity .

Q. How should this compound be stored to ensure stability?

Store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Hazard statements (H302, H315, H319, H335) indicate the need for protective gloves, eye protection, and proper ventilation during handling .

Advanced Research Questions

Q. How do substituent variations at the N4 and N6 positions affect the compound’s biological or chemical activity?

Substituents influence electronic and steric properties. For example:

  • Electron-Withdrawing Groups (EWGs) : Nitro groups at the 5-position enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • Alkyl/Aryl Substitutions : N4-methyl groups reduce steric hindrance compared to bulkier substituents (e.g., benzyl or phenethyl), potentially improving solubility and reactivity in cross-coupling reactions .
  • Biological Activity : Pyrimidine-4,6-diamine derivatives with aryl substitutions (e.g., 4-chlorobenzyl) show enhanced binding to targets like EGFR or FLT3 kinases, as demonstrated in structure-activity relationship (SAR) studies .

Q. What computational methods are suitable for modeling reaction pathways involving this compound?

Density Functional Theory (DFT) calculations using software like Gaussian16 can optimize geometries of reactants, transition states, and products. Solvent effects (e.g., polarizable continuum models) should be included to account for reaction environments. For example, aminolysis mechanisms of analogous pyrimidines have been mapped using Gibbs free energy profiles, revealing rate-determining steps involving nucleophilic attack .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

  • Yield Discrepancies : Variations in yields (e.g., 30% vs. 95% for similar compounds) may arise from differences in substituent reactivity or purification methods. Systematic optimization of reaction time, temperature, and catalyst loading is recommended .
  • Byproduct Identification : Use LC-MS or HPLC to detect impurities. For example, incomplete methylation or nitro group reduction could generate side products requiring column chromatography or recrystallization for removal .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Batch Process Optimization : Scale-up reactions should replicate small-scale conditions (e.g., inert atmosphere, controlled heating) to avoid exothermic side reactions.
  • Purification Techniques : Flash chromatography or preparative HPLC is critical for isolating high-purity batches (>98% by GC) .
  • Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR or Raman spectroscopy) ensures real-time quality control during large-scale synthesis .

Methodological Guidance

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

  • In Vitro Assays : Use enzymatic assays (e.g., fluorescence-based) to measure inhibition of kinases like EGFR or FLT3. IC50 values for pyrimidine-4,6-diamine derivatives have been reported in the nanomolar range .
  • Molecular Docking : Perform docking studies using crystal structures of kinase targets (e.g., PDB ID 4HJO for EGFR) to predict binding modes and guide structural modifications .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Waste Disposal : Segregate hazardous waste and consult certified disposal services for nitro-containing compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N4-methyl-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
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N4-methyl-5-nitropyrimidine-4,6-diamine

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